1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine
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Overview
Description
1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines It is characterized by the presence of a fluorinated pyridine ring attached to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine typically involves the reaction of 3-fluoro-5-trifluoromethylpyridine with piperazine under specific conditions. One common method includes:
Starting Materials: 3-fluoro-5-trifluoromethylpyridine and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: This compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a model compound in the study of fluorinated organic molecules and their reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine can be compared with other pyridinylpiperazines, such as:
1-(3-Chloro-5-trifluoromethylpyridin-2-yl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-(3-Methyl-5-trifluoromethylpyridin-2-yl)piperazine:
1-(3-Bromo-5-trifluoromethylpyridin-2-yl)piperazine: Bromine substitution results in distinct reactivity patterns and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUONIPDFCCBLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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